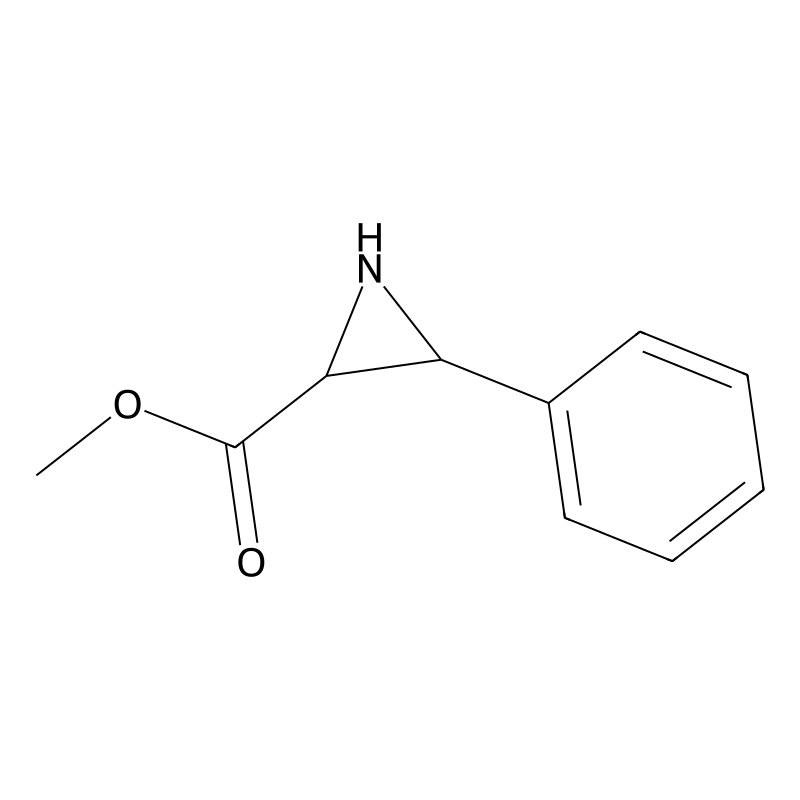

Methyl 3-phenylaziridine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Potential Applications:

Due to the scarcity of information on MPAC's specific applications, it's helpful to consider the broader research area of aziridine-2-carboxylic esters. These molecules possess a three-membered ring containing a nitrogen atom (aziridine) and an ester functional group. This structure can be manipulated to create various derivatives with potential biological activity.

For instance, some aziridine-2-carboxylic esters exhibit antimicrobial properties (). Further research is needed to determine if MPAC possesses similar properties.

Methyl 3-phenylaziridine-2-carboxylate is a chemical compound characterized by the molecular formula . It is classified as an aziridine derivative, specifically an aziridine-2-carboxylic acid ester. This compound features a three-membered aziridine ring with a phenyl group at the 3-position and a carboxylate group at the 2-position, making it structurally significant in organic chemistry due to its potential reactivity and applications in various synthetic pathways.

- Aziridination Reactions: This compound can be synthesized through aziridination processes involving imines and nitrogen sources, typically yielding high stereochemical purity .

- Ring Opening: The aziridine ring can be opened under specific conditions, such as treatment with nucleophiles, leading to various functionalized derivatives. This reaction is crucial for generating more complex molecules from simpler precursors .

- Cyclization Reactions: In the presence of suitable reagents, methyl 3-phenylaziridine-2-carboxylate can participate in cyclization reactions to form bicyclic structures or other complex architectures .

Several synthesis methods for methyl 3-phenylaziridine-2-carboxylate have been reported:

- Aziridination of Imines: Utilizing imines derived from aromatic aldehydes and amines, this method involves the introduction of a nitrene source to form the aziridine ring .

- Cyclization of β-Haloamines: This classical approach involves reacting β-haloamines with suitable bases to promote cyclization into aziridines, yielding satisfactory results in terms of yield and stereochemistry .

- Three-component Reactions: Recent methodologies have explored three-component reactions involving aldehydes, amines, and diazoacetates, providing efficient pathways to synthesize aziridine derivatives .

Methyl 3-phenylaziridine-2-carboxylate has several applications in organic synthesis:

- Intermediate in Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds, particularly in pharmaceutical chemistry.

- Building Block for Drug Development: Its unique structure makes it a valuable building block for developing new drugs with potential therapeutic effects.

- Research Tool: In academic research, it is used to study reaction mechanisms involving aziridines and their derivatives .

Interaction studies involving methyl 3-phenylaziridine-2-carboxylate primarily focus on its reactivity with nucleophiles and electrophiles during ring-opening reactions. These studies help elucidate the mechanisms by which this compound can be transformed into other useful derivatives. Additionally, understanding its interactions with biological molecules can provide insights into its potential pharmacological effects .

Methyl 3-phenylaziridine-2-carboxylate shares structural similarities with several other compounds in the aziridine family. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-methylaziridine-2-carboxylate | Contains a methyl group at the 3-position | Potentially different reactivity profiles |

| Ethyl 3-phenylaziridine-2-carboxylate | Ethoxy group instead of a methyl group | May exhibit different solubility properties |

| Benzyl 3-phenylaziridine-2-carboxylate | Benzyl group at the nitrogen atom | Increased steric hindrance affecting reactivity |

| Methyl 3-(4-chlorophenyl)aziridine-2-carboxylate | Chlorine substituent on phenyl ring | Enhanced biological activity due to halogen |

These compounds highlight the versatility and uniqueness of methyl 3-phenylaziridine-2-carboxylate within its class by showcasing variations in substituents that can influence both chemical behavior and biological activity .